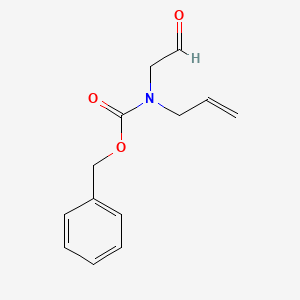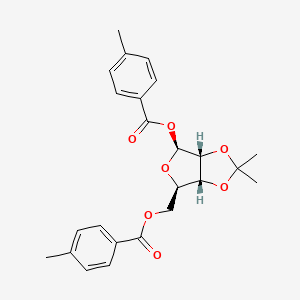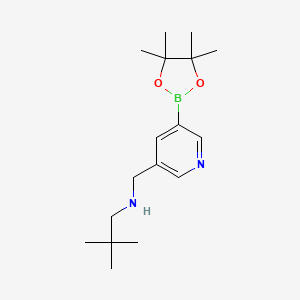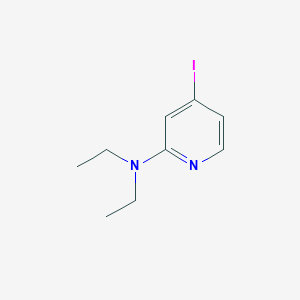
5-Cyclopropylnicotinonitrile
Descripción general
Descripción
5-Cyclopropylnicotinonitrile is a heterocyclic compound. It has a molecular formula of C9H8N2 and a molecular weight of 144.17 g/mol .
Synthesis Analysis
The synthesis of 5-Cyclopropylnicotinonitrile can be achieved from 5-Bromonicotinonitrile and Cyclopropylboronic acid . More details about the synthesis process can be found in the referenced literature .Aplicaciones Científicas De Investigación
Therapeutic Activities
Nicotinonitrile derivatives, such as 5-Cyclopropylnicotinonitrile, have been reported to possess a wide range of therapeutic activities . They are used in the development of various drugs due to their significant biological and medicinal properties .
Biological Activities
5-Cyclopropylnicotinonitrile, being a derivative of nicotinonitrile, is likely to exhibit important biological activities . These compounds are often used in the development of drugs with diverse biological effects .
Medicinal Properties
Many drugs containing nicotinonitrile derivatives are available in the market, such as Bosutinib, Milrinone, Neratinib, and Olprinone . This suggests that 5-Cyclopropylnicotinonitrile could also have potential medicinal applications .
Synthesis of Novel Compounds
Nicotinonitrile derivatives can be used in the synthesis of novel compounds with potential therapeutic and biological activities . For instance, the trisubstituted nicotinonitrile derivative DC_HG24-01 was discovered as a novel potent hGCN5 inhibitor with efficient bioactivity against MV4-11 cells .
Electrical Materials
Some nicotinonitrile derivatives are used as electrical materials . While specific information about 5-Cyclopropylnicotinonitrile in this context is not readily available, it’s possible that it could have similar applications.
Optical Materials
Nicotinonitrile derivatives have also been used as optical materials . Again, while specific information about 5-Cyclopropylnicotinonitrile is not readily available, it’s possible that it could be used in similar ways.
Propiedades
IUPAC Name |
5-cyclopropylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVMEMSRQONKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726287 | |
| Record name | 5-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylnicotinonitrile | |
CAS RN |
900802-81-5 | |
| Record name | 5-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90726287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














